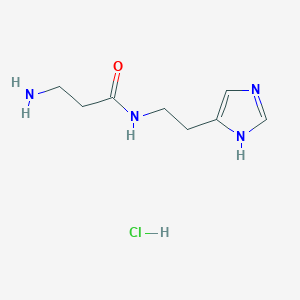
2-Bromo-6-chloro-3-(trifluoromethyl)pyridine, 90%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-chloro-3-(trifluoromethyl)pyridine, or 2-BCTP, is a heterocyclic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a colorless, volatile liquid with a pungent odor. 2-BCTP is a versatile intermediate for the synthesis of a variety of compounds, including those with biological activity. Its reactivity and versatility make it an important reagent in organic synthesis.
Applications De Recherche Scientifique
2-BCTP has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has been used as a building block for the synthesis of a variety of biologically active compounds, including those with anticancer, anti-inflammatory, and antiviral activities. It has also been used as a reagent in the synthesis of fluorescent dyes and other organic compounds.
Mécanisme D'action
2-BCTP is a versatile intermediate for the synthesis of a variety of compounds, including those with biological activity. Its reactivity and versatility make it an important reagent in organic synthesis. It is a colorless, volatile liquid with a pungent odor and is typically used as an intermediate in the synthesis of a variety of compounds. Its reactivity and versatility make it an important reagent in organic synthesis.
Biochemical and Physiological Effects
2-BCTP has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its reactivity and versatility make it an important reagent in organic synthesis. It has been used as a building block for the synthesis of a variety of biologically active compounds, including those with anticancer, anti-inflammatory, and antiviral activities.
Avantages Et Limitations Des Expériences En Laboratoire
2-BCTP is a versatile intermediate for the synthesis of a variety of compounds, including those with biological activity. Its reactivity and versatility make it an important reagent in organic synthesis. It is a colorless, volatile liquid with a pungent odor and is typically used as an intermediate in the synthesis of a variety of compounds. Its reactivity and versatility make it an important reagent in organic synthesis. It is relatively inexpensive and easy to obtain, making it a useful reagent in laboratory experiments. However, it is also highly flammable and should be handled with care.
Orientations Futures
For 2-BCTP include: further research into its use as a building block for the synthesis of a variety of biologically active compounds; further research into its reactivity and versatility as a reagent in organic synthesis; further research into its use as a fluorescent dye; development of new and improved synthesis methods; and further research into its biochemical and physiological effects.
Méthodes De Synthèse
The most commonly used method for the synthesis of 2-BCTP is the reaction of 2-bromo-6-chloropyridine (2-BCP) with trifluoromethyl iodide (CF3I). This reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an inert solvent, such as dichloromethane or tetrahydrofuran. The reaction is typically carried out at room temperature and the product is isolated by distillation.
Propriétés
IUPAC Name |
2-bromo-6-chloro-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-5-3(6(9,10)11)1-2-4(8)12-5/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOINFIUIBZWLGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 2-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B6321886.png)
![tert-Butyl 2-{[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6321891.png)
![tert-Butyl 2-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B6321898.png)
![tert-Butyl 2-{[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6321901.png)
![tert-Butyl 3-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321907.png)
![tert-Butyl 3-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321915.png)
![tert-Butyl 3-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321916.png)
![tert-Butyl 3-{[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6321922.png)
![tert-Butyl 3-{[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6321935.png)

![tert-Butyl 4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]piperazine-1-carboxylate](/img/structure/B6321954.png)